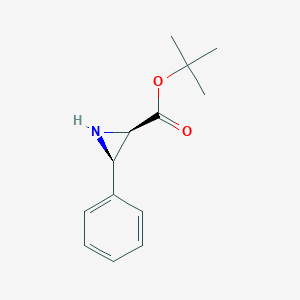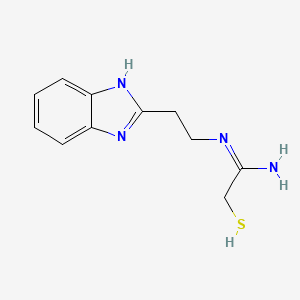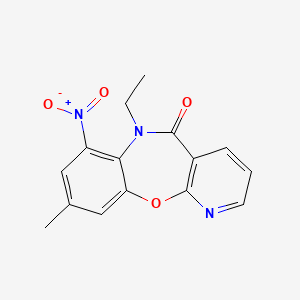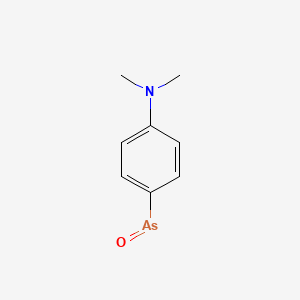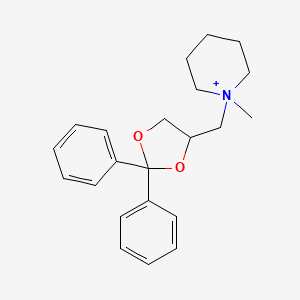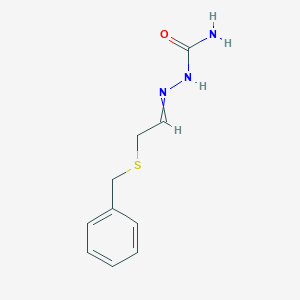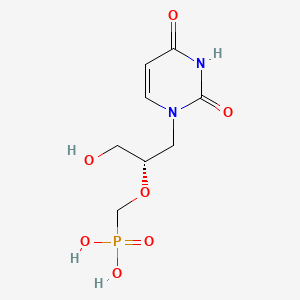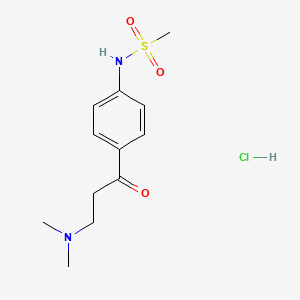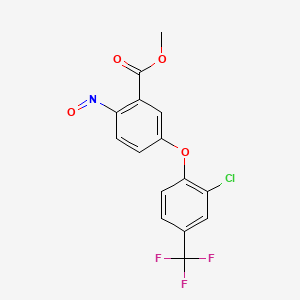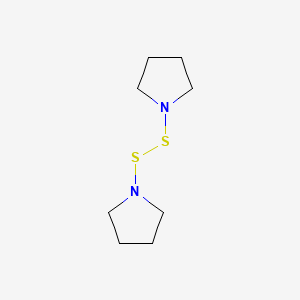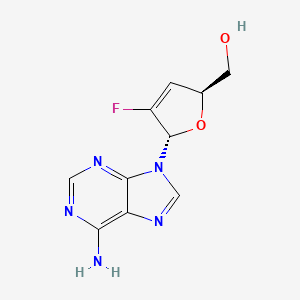
9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine is a synthetic nucleoside analog. This compound has garnered significant attention due to its potential applications in antiviral therapies, particularly against HIV and other viral infections. Its unique structure, which includes a fluorine atom and a dideoxy configuration, contributes to its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine involves several steps. One common method includes the stereospecific hydrogenation of 9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-enofuranosyl)adenine or its derivatives . This process ensures the correct stereochemistry and incorporation of the fluorine atom.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The process typically involves the use of high-pressure hydrogenation reactors and specialized catalysts to achieve the desired stereochemistry and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions are often employed to convert the compound into its active form.
Substitution: Halogenation and other substitution reactions can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully deoxygenated analogs.
科学的研究の応用
9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with nucleic acids and proteins.
Medicine: It has shown promise as an antiviral agent, particularly against HIV.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine involves its incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively halting viral replication. The compound targets viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV .
類似化合物との比較
Similar Compounds
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine: Another nucleoside analog with similar antiviral properties.
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)hypoxanthine: A related compound with potential antiviral activity.
Uniqueness
What sets 9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine apart is its specific stereochemistry and the presence of the fluorine atom, which enhances its stability and biological activity. This makes it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
405238-78-0 |
|---|---|
分子式 |
C10H10FN5O2 |
分子量 |
251.22 g/mol |
IUPAC名 |
[(2S,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C10H10FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h1,3-5,10,17H,2H2,(H2,12,13,14)/t5-,10-/m0/s1 |
InChIキー |
YSLULYDQVQFWMU-RRAGMBSWSA-N |
異性体SMILES |
C1=C([C@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N)F |
正規SMILES |
C1=C(C(OC1CO)N2C=NC3=C(N=CN=C32)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


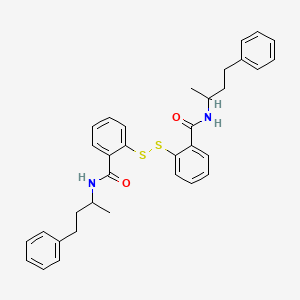
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
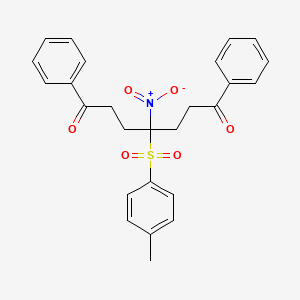
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
